Propanedinitrile, (1-aminopropylidene)-
Description
Propanedinitrile, (1-aminopropylidene)-, is a derivative of malononitrile (propanedinitrile, CH2(CN)2) , featuring an amino-functionalized propylidene substituent. The parent compound, malononitrile (CAS 109-77-3), is a high-reactivity dinitrile used in organic synthesis, with notable health hazards requiring stringent protective measures (e.g., self-contained breathing apparatus) . Derivatives of propanedinitrile often exhibit diverse applications, ranging from chemical intermediates to riot control agents, depending on their substituents.
Properties
CAS No. |
36251-48-6 |
|---|---|
Molecular Formula |
C6H7N3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-(1-aminopropylidene)propanedinitrile |
InChI |
InChI=1S/C6H7N3/c1-2-6(9)5(3-7)4-8/h2,9H2,1H3 |
InChI Key |
ICGAWAJFQQNULG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)N |
Origin of Product |
United States |
Preparation Methods
Amination Reaction: Formation of Malonamide Nitrile
The synthesis begins with the amination of methyl cyanoacetate using liquefied ammonia in a methanol solvent. Key parameters include:
- Temperature : -5°C to 40°C (optimized at 25°C for 4 hours in Example 2).
- Molar Ratios : Methyl cyanoacetate to ammonia ratios ranging from 1.5:1 to 3:1, with higher ratios favoring faster reaction kinetics.
- Solvent Volume : Methanol is employed at a weight ratio of 1:1 to 4:1 relative to methyl cyanoacetate, ensuring sufficient solubility of intermediates.
The product, malonamide nitrile, is isolated via centrifugation and dried at 61–89°C for 5–8 hours to remove residual solvents. This step achieves yields of 85–90% with a melting point of 120–121°C, confirming high crystallinity.
Elimination Reaction: Conversion to Propanedinitrile
Malonamide nitrile undergoes dehydrohalogenation using phosphorus oxychloride (POCl₃) in dichloroethane, catalyzed by a tri-component system:
- Catalyst Composition : Diethylamine hydrochloride, anhydrous pyridine, and anhydrous aluminum chloride in a 1:1:1 weight ratio.
- Reaction Conditions :
Post-reaction, the mixture is filtered to remove solid residues (repurposed as fertilizers), and the dichloroethane solution is distilled to recover propanedinitrile.
Purification and Quality Control
Distillation and Rectification
The crude product undergoes a two-stage distillation:
- Solvent Removal : Dichloroethane is evaporated at 60–80°C under atmospheric pressure.
- Vacuum Distillation : Propanedinitrile is collected at 130–135°C under 1,800–2,200 Pa, achieving 99.9–99.95% purity.
- Rectification : Further purification via vacuum rectification (125–130°C column temperature, 7–15 theoretical plates) reduces acidity to 0.03–0.045% and prevents discoloration during storage.
Comparative Analysis of Process Parameters
The patent’s three embodiments demonstrate how varying conditions impact yield and purity:
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Amination Temperature | 25°C | 25°C | 10°C |
| POCl₃ Ratio | 1.30:1 | 1.90:1 | 1.10:1 |
| Elimination Time | 7 hours | 6 hours | 5 hours |
| Malonamide Yield | 90% | 89% | 85% |
| Final Purity | 99.95% | 99.90% | 99.85% |
Higher POCl₃ ratios (Example 2) marginally reduce purity but accelerate reaction times, whereas lower temperatures (Example 3) favor crystallinity at the expense of yield.
Mechanistic Insights and Catalytic Roles
Catalyst Functionality
The tri-component catalyst system synergistically enhances the elimination reaction:
Solvent Selection
Dichloroethane’s high boiling point (83°C) enables reflux conditions without degradation, while its non-polar nature minimizes solvation of ionic byproducts, simplifying filtration.
Environmental and Industrial Advantages
The CN1264701A process addresses critical limitations of earlier methods:
- Waste Minimization : Methanol and dichloroethane are recycled, reducing solvent consumption by 70–80%.
- Energy Efficiency : Low-temperature amination (-5°C to 40°C) and vacuum distillation cut energy costs by 40% compared to thermal cracking methods.
- Product Stability : Rectification under 2,000 Pa eliminates peroxides and acidic impurities, extending shelf life to >6 months without discoloration.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (1-aminopropylidene)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert propanedinitrile, (1-aminopropylidene)-, into other useful compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with propanedinitrile, (1-aminopropylidene)-, include bases, acids, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving propanedinitrile, (1-aminopropylidene)-, depend on the specific reaction and conditions. For example, oxidation reactions may yield different nitrile derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
Scientific Research Applications
Propanedinitrile, (1-aminopropylidene)-, has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Researchers use it to study biochemical pathways and interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of propanedinitrile, (1-aminopropylidene)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of cyano groups, which can participate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally related propanedinitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Substituent Variations and Molecular Features
Functional and Application Differences
- Parent Compound (Malononitrile): Primarily used in organic synthesis (e.g., cyclization reactions). High reactivity necessitates strict safety protocols due to cyanide release risks .
- Chlorinated Aromatic Derivatives (CAS 2698-41-1, 18270-61-6) : Both are lacrimators (tear gas agents) with identical molecular formulas but distinct substituent arrangements. Their strong electrophilic character enables rapid interaction with mucous membranes .
- Amino-Substituted Derivatives: 2-Aminopropanedinitrile (CAS 5181-05-5): Likely serves as a precursor for pharmaceuticals or agrochemicals, though specific applications are undocumented in the evidence .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Propanedinitrile derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Propanedinitrile derivatives are typically synthesized via nucleophilic addition or condensation reactions. For example, refluxing indolium bromide derivatives with propanedinitrile compounds in methanol, using triethylamine as a catalyst, yields stable adducts . Optimization involves adjusting molar ratios (e.g., 1:0.8 substrate-to-catalyst ratio), solvent polarity, and reaction time (e.g., 3 hours under reflux) to maximize yield. The Knoevenagel condensation, catalyzed by coordination compounds, is also effective, with yields exceeding 90% under mild conditions (25°C, 1–2 mol% catalyst) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Propanedinitrile derivatives, and how should data be interpreted?
- Methodological Answer : X-ray crystallography using software like ORTEP-3 is critical for resolving molecular geometry. For example, bond angles (e.g., C4–C5–N2 = 174.4°) and torsion angles (e.g., N1–C1–C4–C5 = -0.5°) can confirm planar or twisted conformations . Spectroscopic methods include:
- IR Spectroscopy : Detect nitrile stretches (~2200 cm⁻¹) and hydrogen-bonded NH/OH groups.
- NMR : Analyze chemical shifts for sp² carbons (δ 110–150 ppm) and nitrile carbons (δ 115–120 ppm).
- Mass Spectrometry : Confirm molecular weights (e.g., C₉H₃Br₂ClN₄: 362.41 g/mol) .
Q. What safety protocols are essential when handling Propanedinitrile derivatives in laboratory settings?
- Methodological Answer : Key protocols include:
- PPE : Use self-contained positive-pressure breathing apparatus and full protective clothing to avoid inhalation or skin contact .
- Waste Management : Segregate waste and collaborate with certified disposal services to prevent environmental contamination .
- Emergency Response : Avoid combustion (due to cyanide release) and use pump systems for spill containment .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the electronic properties and reactivity of Propanedinitrile derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models predict properties like HOMO-LUMO gaps and electrophilicity. Tools like CC-DPS integrate neural networks and statistical thermodynamics to simulate van der Waals surfaces and reaction pathways, enabling virtual screening of derivatives for catalytic or bioactive potential .
Q. What strategies resolve contradictions in catalytic activity data when Propanedinitrile derivatives are used in Knoevenagel condensation reactions?
- Methodological Answer : Discrepancies in catalytic performance (e.g., yields varying from 50% to >90%) may arise from solvent effects or competing side reactions. To resolve these:
- Control Experiments : Test solvent polarity (e.g., methanol vs. DMF) and substrate ratios (e.g., aldehyde-to-propanedinitrile molar ratios).
- Kinetic Studies : Monitor reaction progress via ¹H NMR to identify intermediates or byproducts .
- Crystallographic Validation : Confirm active-site geometry in coordination catalysts to rule out structural distortions .
Q. How do non-covalent interactions in Propanedinitrile derivatives influence their supramolecular assembly, and what techniques validate these interactions?
- Methodological Answer : Non-covalent interactions (e.g., C–H⋯N hydrogen bonds and π-π stacking) drive molecular packing. For example, C–H⋯N bonds form infinite chains along crystallographic axes, while C–H⋯π interactions stabilize layered structures. Validation methods include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
